ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Overview
Description
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a chemical compound with the CAS Number: 18999-48-9 . It has a linear formula of C9H14N2O2 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is 1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate has a molecular weight of 182.22 . It has a melting point (MP) of 62 and a boiling point (BP) of 125 at 0.4mm Hg .Scientific Research Applications
Synthesis and Transformation
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is involved in the synthesis of various chemically active compounds. For instance, it has been used in the preparation of optically active 1H-imidazole 3-oxides, which can be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives and 2,3-bis(imidazolyl)propanoate through sulfur-transfer reactions and reduction processes, respectively (Jasiński, Mlostoń, Linden, & Heimgartner, 2008). Similarly, its involvement in the synthesis of novel 2‐{2‐[1‐(3‐substituted‐phenyl)‐1H‐1,2,3‐triazol‐4‐yl‐] ethyl}‐1‐substituted‐1H‐benzo [d] imidazole derivatives has been documented, indicating its versatility in organic synthesis (Jadhav, Shaikh, Shingare, & Gill, 2008).
Metabolic and Physiological Studies
In metabolic studies, compounds like S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine, which are structurally related to ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, have been isolated from human urine. This suggests a role in human metabolism and potential physiological significance (Kinuta, Ubuka, Yao, Futani, Fujiwara, & Kurozumi, 1992).
Material Science Applications
In the field of materials science, the compound has been used in the synthesis of polymers with specific properties. For instance, the synthesis of double hydrophilic block copolymers incorporating imidazolium-based ionic liquid (IL) monomers highlights its potential in developing advanced materials (Vijayakrishna, Jewrajka, Ruiz, Marcilla, Pomposo, Mecerreyes, Taton, & Gnanou, 2008).
Pharmaceutical Synthesis
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is also relevant in the synthesis of pharmaceutical compounds. It has been used in the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor (Cheng Huansheng, 2013).
Corrosion Inhibition
Compounds structurally related to ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate have been evaluated for their corrosion inhibition properties, indicating its potential application in protecting materials against corrosion (Ammal, Prajila, & Joseph, 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 3-(2-methylimidazol-1-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDNBRFFSIJPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377420 | |
Record name | ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |
CAS RN |
18999-48-9 | |
Record name | ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.